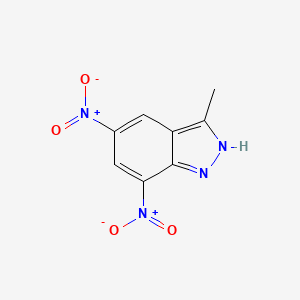

3-Methyl-5,7-dinitro-1H-indazole

Descripción general

Descripción

3-Methyl-5,7-dinitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of nitro groups at positions 5 and 7, along with a methyl group at position 3, gives this compound unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,7-dinitro-1H-indazole typically involves the nitration of 3-methylindazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.

Starting Material: 3-Methylindazole

Reagents: Concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)

Reaction Conditions: The reaction is usually performed at low temperatures (0-5°C) to control the nitration process and avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5,7-dinitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., dimethylformamide)

Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

Major Products

Reduction: 3-Methyl-5,7-diamino-1H-indazole

Substitution: Various substituted indazoles depending on the nucleophile used

Oxidation: 3-Carboxy-5,7-dinitro-1H-indazole

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-5,7-dinitro-1H-indazole and its derivatives have been explored for their therapeutic potentials. The indazole framework is recognized for its diverse biological activities, including:

- Anticancer Activity : Research indicates that indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation . Studies have shown IC50 values as low as 0.34 µM against specific cancer cell lines, indicating strong potential as anticancer agents .

- Antiviral Properties : Some indazole derivatives have been investigated for their antiviral activities. They may act by inhibiting viral replication or interfering with viral entry into host cells .

- Anti-inflammatory Effects : The compound's structure allows it to interact with various biological targets, potentially modulating inflammatory pathways .

Synthetic Methodologies

The synthesis of this compound involves multiple strategies that highlight its versatility:

- Electrophilic Substitution : The introduction of nitro groups at the 5 and 7 positions can be achieved through electrophilic nitration reactions. These methods have shown high yields and regioselectivity .

- Functionalization Techniques : Recent advancements in synthetic methodologies include C-H activation techniques that allow for the direct functionalization of the indazole core without the need for extensive pre-functionalization steps . This streamlines the synthesis process and enhances the compound's accessibility for research.

Material Sciences

Beyond medicinal applications, this compound has potential uses in material sciences:

- Dyes and Pigments : The vibrant colors associated with nitro-substituted indazoles make them suitable candidates for development as dyes in textiles and other materials. Their stability under various environmental conditions enhances their applicability in this field .

- Sensors : The electronic properties of indazoles can be exploited in sensor technology. Their ability to undergo reversible redox reactions makes them useful in developing sensors for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of indazole derivatives, including those based on this compound. The results indicated that these compounds exhibited significant antiproliferative effects against several cancer cell lines, with mechanisms involving tubulin polymerization inhibition being a primary mode of action .

Case Study 2: Synthesis Optimization

Research focusing on the synthesis of this compound highlighted methods that achieved over 80% yield through optimized nitration conditions and subsequent functionalization steps. This work not only improved yield but also reduced reaction times significantly compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5,7-dinitro-1H-indazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1H-indazole: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

5,7-Dinitro-1H-indazole: Lacks the methyl group, which affects its overall properties and applications.

3-Methyl-5-nitro-1H-indazole:

Uniqueness

3-Methyl-5,7-dinitro-1H-indazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical and biological properties

Actividad Biológica

3-Methyl-5,7-dinitro-1H-indazole is a member of the indazole family, characterized by the presence of two nitro groups at positions 5 and 7 and a methyl group at position 3. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, and potential therapeutic applications. The unique structure of this compound contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily arises from its ability to undergo bioreduction of the nitro groups, forming reactive intermediates that can interact with cellular components. These interactions can disrupt normal cellular functions by inhibiting specific enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as cell signaling and metabolism.

- Reactive Intermediates: The reduction of nitro groups leads to the formation of reactive species that may induce oxidative stress within cells.

- Gene Expression Modulation: Interaction with transcription factors can alter the expression of genes involved in inflammation and immune responses.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits potent antimicrobial properties against a range of pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Claramunt et al. (2019) | Demonstrated antimicrobial activity against M. tuberculosis | In vitro assays |

| BenchChem Analysis (2024) | Identified potential for drug development due to unique chemical properties | Chemical synthesis and analysis |

| ACS Publications (2022) | Explored enzyme inhibition leading to cancer cell apoptosis | Cell culture studies |

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

-

Antimicrobial Efficacy Against M. tuberculosis:

A study conducted by Claramunt et al. revealed that derivatives of this compound exhibited sub-micromolar activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The mechanism was linked to interference with essential bacterial biochemical processes . -

Cancer Cell Line Studies:

Research published in ACS journals demonstrated that this compound induced significant apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analysis to assess changes in apoptotic markers .

Propiedades

IUPAC Name |

3-methyl-5,7-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463389 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-23-4 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.